AV-412 free base

説明

準備方法

合成経路および反応条件: MP-412の合成は、鍵となる中間体の調製から始まる複数のステップを伴う。このプロセスには通常、以下が含まれる。

- 一連の縮合反応および環化反応によるコア構造の形成。

- 選択的ハロゲン化およびその後の置換反応による官能基の導入。

- 化合物の高純度を達成するための最終的な精製ステップ .

工業的生産方法: MP-412の工業的生産は、同様の合成経路に従うが、大規模製造向けに最適化されている。これには以下が含まれる。

- 製品の収量を最大化する高収率反応の使用。

- 反応効率を高めるための連続フロー反応器の実装。

- 製品の純度を保証するための高速液体クロマトグラフィーなどの高度な精製技術の適用 .

化学反応の分析

Core Structural Reactivity

AV-412’s quinazoline core enables interactions critical for kinase inhibition. Key reaction pathways include:

-

Electrophilic Substitution : The quinazoline ring undergoes regioselective modifications, such as halogenation or alkylation, to enhance binding affinity to EGFR’s ATP-binding pocket .

-

Hydrogen Bonding : The nitrogen atoms in the quinazoline moiety form hydrogen bonds with kinase active-site residues (e.g., Met793 in EGFR) .

Kinase Inhibition Mechanism

AV-412 acts as a competitive ATP inhibitor, disrupting kinase signaling through:

-

Autophosphorylation Inhibition : Blocks EGFR (IC50 = 43 nM) and ErbB2 (IC50 = 282 nM) autophosphorylation, preventing downstream signal transduction .

-

Mutation-Specific Activity :

Enzymatic and Cellular Interactions

-

Covalent Binding : AV-412’s acrylamide group forms covalent bonds with cysteine residues (e.g., Cys797 in EGFR), enhancing target residence time .

-

Metabolic Stability : Resistance to cytochrome P450-mediated oxidation due to electron-withdrawing substituents on the quinazoline ring .

Preclinical Efficacy

-

Tumor Regression : In xenograft models (A431, BT-474), AV-412 (30 mg/kg) achieved complete tumor regression by suppressing EGFR/ErbB2 phosphorylation .

-

Dosing Schedule : Daily or every-other-day administration showed efficacy, while weekly dosing was ineffective, indicating rapid clearance .

Resistance Mechanisms

AV-412 overcomes resistance mutations (e.g., T790M) via:

-

Steric Hindrance Avoidance : Smaller substituents accommodate the bulkier methionine residue in mutant EGFR .

-

Dual Kinase Targeting : Concurrent inhibition of EGFR and ErbB2 reduces compensatory signaling .

Comparative Reactivity

| Feature | This compound | Erlotinib |

|---|---|---|

| EGFR Wild-type IC50 | 0.75 nM | 2 nM |

| T790M Mutant IC50 | 0.79 nM | >1,000 nM |

| ErbB2 Inhibition | 19 nM | No activity |

| Covalent Binding | Yes (Cys797) | No |

科学的研究の応用

Preclinical Research Findings

Numerous studies have highlighted the efficacy of AV-412 in various cancer models:

-

Inhibition of Tumor Growth :

- AV-412 has shown significant tumor regression in animal models with established lung tumors. In particular, complete regression was noted at doses where other treatments, like erlotinib, were ineffective.

- The compound has been effective in xenograft models involving cell lines such as A431 (overexpressing EGFR) and BT-474 (overexpressing ErbB2), demonstrating its potential as a targeted therapy for cancers driven by aberrant EGFR signaling .

- IC50 Values :

Clinical Implications

AV-412 is primarily being investigated for its applications in treating various types of cancers, including:

- Non-Small Cell Lung Cancer : Particularly effective against tumors harboring resistant mutations.

- Metastatic Breast Cancer : Its dual inhibition mechanism offers a therapeutic advantage.

- Pancreatic Cancer : Ongoing research is aimed at exploring its efficacy in this challenging cancer type.

- Hormone-Refractory Prostate Cancer : AV-412 may provide new treatment options for patients with limited responses to conventional therapies .

Case Studies

Several case studies have documented the application of AV-412 in clinical settings:

- Study on Lung Cancer Models :

- Combination Therapy Research :

作用機序

MP-412は、上皮成長因子受容体およびErbB2の自己リン酸化を阻害することによってその効果を発揮し、それによって癌細胞増殖および生存に不可欠な下流シグナル伝達経路を遮断する。 この化合物は、これらのキナーゼのアデノシン三リン酸結合部位に結合し、それらの活性化およびその後のシグナル伝達を防ぐ .

類似化合物:

エルロチニブ: 第1世代の上皮成長因子受容体阻害剤であり、耐性のある変異に対してはそれほど効果的ではない。

ゲフィチニブ: 同様の制限を持つ別の第1世代の阻害剤。

MP-412の独自性: MP-412は、他の阻害剤に耐性のあるものも含め、野生型および変異型の両方の上皮成長因子受容体およびErbB2に対して高い効力を有することにより際立っている。 複数の標的を同時に阻害する能力により、それはがん治療における貴重な治療薬となる .

類似化合物との比較

Erlotinib: A first-generation epidermal growth factor receptor inhibitor, less effective against resistant mutations.

Gefitinib: Another first-generation inhibitor with similar limitations.

Lapatinib: A dual epidermal growth factor receptor/ErbB2 inhibitor, but with different pharmacokinetic properties.

Uniqueness of MP-412: MP-412 stands out due to its high potency against both wild-type and mutant forms of epidermal growth factor receptor and ErbB2, including those resistant to other inhibitors. Its ability to inhibit multiple targets simultaneously makes it a valuable therapeutic agent in cancer treatment .

生物活性

AV-412 free base, also known as MP-412, is a potent oral tyrosine kinase inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) and its family members, including HER2. This compound has garnered attention for its potential in treating various cancers, particularly those associated with specific EGFR mutations and resistance to existing therapies.

Target of Action

AV-412 selectively inhibits the tyrosine kinase activity of EGFR and ErbB2, which are critical in cancer cell proliferation and survival. The compound shows significant potency against the EGFR L858R mutation, a common mutation found in non-small cell lung cancer (NSCLC) patients.

Mode of Action

The inhibition occurs through binding to the ATP-binding site of the kinases, preventing their activation and subsequent phosphorylation of downstream signaling pathways essential for tumor growth. This mechanism disrupts EGFR-dependent cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Biochemical Pathways

AV-412's primary action involves interference with the EGFR signaling pathway. By inhibiting autophosphorylation of EGFR and ErbB2, it alters several biochemical processes:

- Cell Proliferation : AV-412 effectively inhibits EGF-dependent cell proliferation in various cancer cell lines.

- Tumor Growth Inhibition : In xenograft models, AV-412 demonstrated complete inhibition of tumor growth in cells overexpressing EGFR and ErbB2.

- Resistance Mechanisms : The compound has shown efficacy against gefitinib-resistant cell lines, indicating its potential utility in overcoming drug resistance.

Pharmacokinetics

AV-412 exhibits favorable pharmacokinetic properties:

- Bioavailability : Preclinical studies suggest sufficient bioavailability to exert therapeutic effects.

- Dosage Effects : In animal models, a dose of 30 mg/kg resulted in complete tumor growth inhibition. Higher doses may lead to adverse effects, emphasizing the need for optimal dosing strategies.

Preclinical Studies

A series of preclinical studies have established the efficacy of AV-412:

| Study | Model | Dose | Result |

|---|---|---|---|

| AACR 2006 | NSCLC with EGFR L858R mutation | 1 mg/kg daily | Complete tumor regression |

| AVEO Oncology 2007 | Erlotinib-resistant tumors | 75 mg or 150 mg daily | Comparable anti-tumor effects to gefitinib at higher doses |

| AVEO Oncology 2024 | Chimeric lung adenocarcinomas (EGFR L858R/T790M) | 0.1 mg/kg daily | Significant tumor regression |

These studies indicate that AV-412 is over ten times more potent than erlotinib in certain models and maintains activity against resistant mutations that are typically challenging for first-generation inhibitors.

Case Studies

- Case Study on Tumor Regression : In genetically engineered lung tumor models, AV-412's administration resulted in rapid and complete tumor regression at low doses, showcasing its potential as a therapeutic option for patients with specific EGFR mutations.

- Long-term Efficacy : Long-term studies indicated that AV-412 maintains its inhibitory effects over extended periods, suggesting a stable pharmacological profile that could translate into clinical settings.

特性

IUPAC Name |

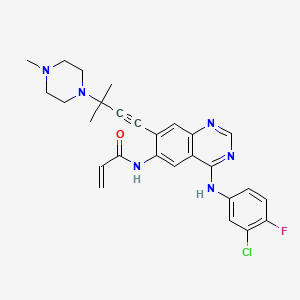

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXXUDARPGGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196403 | |

| Record name | AV-412 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451492-95-8 | |

| Record name | AV-412 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AV-412 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AV-412 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。